2-[2-(3,5-Dimethylphenyl)-5-methyl-1,3-thiazol-4-yl]ethanol
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Overview
Description
2-[2-(3,5-Dimethylphenyl)-5-methyl-1,3-thiazol-4-yl]ethanol is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,5-Dimethylphenyl)-5-methyl-1,3-thiazol-4-yl]ethanol typically involves the formation of the thiazole ring followed by the introduction of the ethanol group. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and the use of catalysts to accelerate the reaction rates .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,5-Dimethylphenyl)-5-methyl-1,3-thiazol-4-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-[2-(3,5-Dimethylphenyl)-5-methyl-1,3-thiazol-4-yl]ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[2-(3,5-Dimethylphenyl)-5-methyl-1,3-thiazol-4-yl]ethanol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug featuring a thiazole ring
Uniqueness
2-[2-(3,5-Dimethylphenyl)-5-methyl-1,3-thiazol-4-yl]ethanol is unique due to its specific substitution pattern on the thiazole ring and the presence of the ethanol group. This unique structure can lead to distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C14H17NOS |
---|---|
Molecular Weight |
247.36 g/mol |
IUPAC Name |
2-[2-(3,5-dimethylphenyl)-5-methyl-1,3-thiazol-4-yl]ethanol |
InChI |
InChI=1S/C14H17NOS/c1-9-6-10(2)8-12(7-9)14-15-13(4-5-16)11(3)17-14/h6-8,16H,4-5H2,1-3H3 |
InChI Key |
YSVYSUWKVQQOFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC(=C(S2)C)CCO)C |
Origin of Product |
United States |
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